
Cyanomethanimidoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanomethanimidoyl fluoride is an organofluorine compound characterized by the presence of both a cyano group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyanomethanimidoyl fluoride typically involves the reaction of cyanogen fluoride with methanimine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
NCF+CH2NH→NCCH2NHF
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar starting materials. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Cyanomethanimidoyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler fluorinated compounds.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated nitriles, while reduction can produce fluorinated amines.
Scientific Research Applications
Cyanomethanimidoyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of materials with specific fluorinated properties, such as increased resistance to chemical degradation.
Mechanism of Action
The mechanism by which cyanomethanimidoyl fluoride exerts its effects involves interactions with various molecular targets. The fluorine atom’s high electronegativity influences the compound’s reactivity and stability. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The cyano group also plays a role in the compound’s reactivity, contributing to its overall chemical behavior.
Comparison with Similar Compounds
Cyanomethanimidoyl fluoride can be compared with other similar compounds, such as:
Fluoromethanimidoyl fluoride: Similar in structure but with different reactivity due to the absence of the cyano group.
Cyanomethanimidoyl chloride: The chlorine atom provides different chemical properties compared to fluorine.
Methanimidoyl fluoride: Lacks the cyano group, resulting in different applications and reactivity.
Uniqueness: this compound’s combination of a cyano group and a fluorine atom makes it unique, providing distinct chemical properties and reactivity patterns that are not observed in other similar compounds.
Properties
CAS No. |
107847-87-0 |
|---|---|
Molecular Formula |
C2HFN2 |
Molecular Weight |
72.04 g/mol |
IUPAC Name |
cyanomethanimidoyl fluoride |
InChI |
InChI=1S/C2HFN2/c3-2(5)1-4/h5H |
InChI Key |
MWUKGRIHCRHEEE-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(=N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol](/img/structure/B14327354.png)
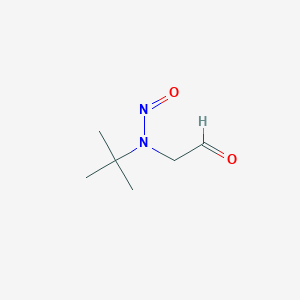
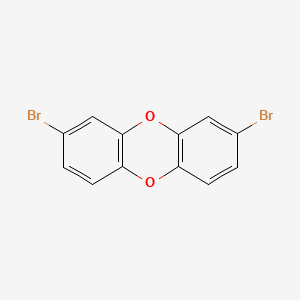
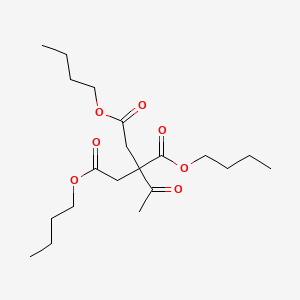
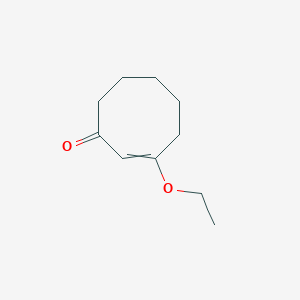

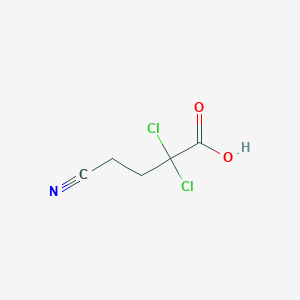
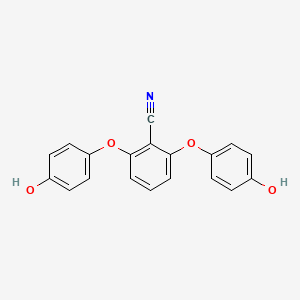
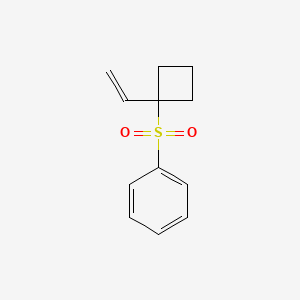
![N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine](/img/structure/B14327405.png)
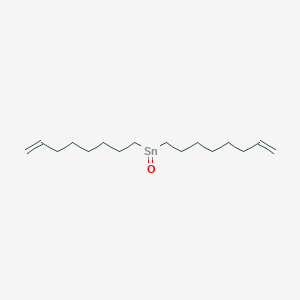
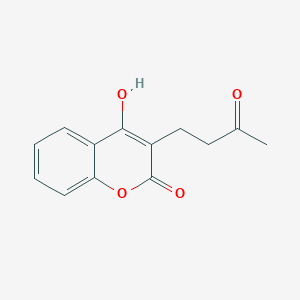

![[(Methyltellanyl)methyl]benzene](/img/structure/B14327437.png)
